molecular formula C22H14S B3048571 Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 174844-47-4

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-

Cat. No.: B3048571
CAS No.: 174844-47-4
M. Wt: 310.4 g/mol
InChI Key: UVXHUNZHXSIMHL-UHFFFAOYSA-N
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Description

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- is a complex aromatic thiol derivative characterized by a central benzene ring substituted with a thiol (-SH) group and two ethynyl (-C≡C-) moieties. One ethynyl group is further functionalized with a phenyl-substituted phenylethynyl unit, creating an extended conjugated system.

Properties

IUPAC Name

4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14S/c23-22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-11,14-17,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXHUNZHXSIMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609556
Record name 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174844-47-4
Record name 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- typically involves multi-step organic reactions. One common method includes the coupling of 4-iodobenzoic acid with phenylacetylene under palladium-catalyzed conditions to form 4-[(phenylethynyl)phenyl]ethynylbenzoic acid. This intermediate is then converted to the corresponding thiol derivative through reduction and subsequent thiolation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing molecular pathways and reactions .

Comparison with Similar Compounds

(a) 4-{[3-(Phenylethynyl)phenyl]ethynyl}benzaldehyde (C₂₃H₁₄O)

  • Key Differences : Replaces the thiol (-SH) group with a benzaldehyde (-CHO) moiety.
  • Implications : The aldehyde group introduces electron-withdrawing effects, reducing electron density on the benzene ring compared to the electron-donating thiol group in the target compound. This alters reactivity in cross-coupling reactions or substrate binding .
  • Applications : Likely used in organic synthesis as a precursor for Schiff bases or polymers, whereas the thiol analog may prioritize surface functionalization or catalysis.

(b) [4-(5-Bromo-2-fluoro-benzyl)-phenylethynyl]-triisopropyl-silane

  • Key Differences : Incorporates halogen (Br, F) substituents and a triisopropyl-silane protective group.
  • Implications: Halogens increase electrophilicity, while the silane group enhances stability during synthetic steps (e.g., Sonogashira coupling). The target compound’s thiol group, in contrast, offers nucleophilic reactivity for metal coordination .

Functional Group Variations

(a) 4-Phenylphenol (4-PP; C₁₂H₁₀O, MW 170.21 ) and 4-Ethylphenol (C₈H₁₀O, MW 122.16 )

  • Key Differences : Lack ethynyl groups but feature hydroxyl (-OH) or ethyl (-CH₂CH₃) substituents in the para position.
  • Implications: The phenolic -OH group (pKa ~10) is less acidic than the thiol (-SH, pKa ~6.5), affecting solubility and reactivity. 4-Ethylphenol’s alkyl chain enhances hydrophobicity, contrasting with the target compound’s planar, conjugated structure .
  • Applications : 4-PP is a disinfectant and polymer stabilizer, while the target compound’s conjugation suggests optoelectronic uses.

(b) Benzenethiol, 4-fluoro-2-[(4-methoxyphenyl)methyl] (C₁₄H₁₃FOS, MW 248.32 )

  • Key Differences : Retains the thiol group but adds fluorine and methoxybenzyl substituents.
  • Implications : Fluorine’s electronegativity increases oxidative stability, while the methoxy group introduces steric hindrance. The target compound’s ethynyl groups enable π-stacking, advantageous in conductive materials .

Derivatives with Amino or Ester Groups

(a) Tyramine (C₈H₁₁NO, MW 137.18 )

  • Key Differences: Substitutes thiol with a hydroxy (-OH) and aminoethyl (-CH₂CH₂NH₂) chain.
  • The amino group enables hydrogen bonding, absent in the thiol derivative .

(b) Thioacetic Acid S-[4-[4-(Phenylethynyl)phenyl]ethynyl]benzenethiol Ester

  • Key Differences : Thiol is esterified with thioacetic acid, forming a thioester (-S-CO-CH₃).
  • Implications : The ester group modifies reactivity (e.g., reduced nucleophilicity) and stability compared to the free thiol, which is critical for surface adhesion .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents Potential Applications
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- Not explicitly provided Estimated ~330-350 -SH, -C≡C- Phenyl-ethynyl Conductive polymers, catalysis
4-{[3-(Phenylethynyl)phenyl]ethynyl}benzaldehyde C₂₃H₁₄O 306.36 -CHO, -C≡C- Phenyl-ethynyl Organic synthesis, ligands
4-Phenylphenol (4-PP) C₁₂H₁₀O 170.21 -OH Biphenyl Disinfectants, stabilizers
Benzenethiol, 4-fluoro-2-[(4-methoxyphenyl)methyl] C₁₄H₁₃FOS 248.32 -SH, -F, -OCH₃ Methoxybenzyl Pharmaceuticals, intermediates
Thioacetic acid S-... ester Not provided Not provided -S-CO-CH₃, -C≡C- Phenyl-ethynyl Protective intermediates

Key Research Findings

  • Electronic Properties : The target compound’s ethynyl-phenyl backbone enables extended conjugation, critical for charge transport in organic electronics. This contrasts with halogenated analogs (e.g., ), where electron-withdrawing groups disrupt delocalization .
  • Reactivity : The free thiol group allows for chemisorption on gold or silver surfaces, a trait absent in esterified () or aldehyde () derivatives .
  • Stability : Silane-protected analogs () exhibit enhanced synthetic versatility, whereas the target compound’s thiol may require inert conditions to prevent oxidation .

Biological Activity

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- (CAS No. 174844-47-4) is an organic compound characterized by a thiol group (-SH) attached to a complex phenylethynyl structure. Its molecular formula is C22H14S, and it has a molecular weight of approximately 310.4 g/mol. This compound exhibits significant biological activity due to its unique chemical properties, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and material science.

Chemical Structure and Properties

The compound features a thiol group that can participate in redox reactions, forming covalent bonds with electrophilic centers in biological molecules. The presence of multiple aromatic rings allows for π-π interactions, which can influence biochemical pathways.

Property Value
Molecular FormulaC22H14S
Molecular Weight310.4 g/mol
CAS Number174844-47-4
Boiling PointApprox. 168 °C
AppearanceColorless to pale yellow liquid

The biological activity of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- primarily stems from its ability to form adducts with proteins and other biomolecules. This interaction can lead to modifications in protein function, impacting various cellular processes such as:

  • Antimicrobial Activity : The compound has demonstrated activity against certain bacterial and fungal strains.
  • Oxidative Stress Modulation : It can influence cellular antioxidant systems, potentially disrupting oxidative stress responses in pathogens.
  • Cell Signaling Pathways : The compound's ability to interact with signaling proteins may alter pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that Benzenethiol derivatives exhibit antimicrobial properties. A study explored its efficacy against various bacterial strains, showing significant inhibitory effects at specific concentrations. This suggests potential applications in developing new antimicrobial agents.

Case Study: Interaction with Proteins

In a controlled laboratory setting, Benzenethiol was tested for its ability to interact with thiol-containing proteins. The results indicated that the compound could effectively modify protein structures through covalent bonding, leading to alterations in enzymatic activity.

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibitory effects on bacteria
Protein ModificationAlters enzymatic function
Oxidative StressDisrupts cellular antioxidant systems

Applications in Research and Industry

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- serves as a versatile building block in organic synthesis. Its unique properties make it suitable for:

  • Chemical Synthesis : Utilized in the development of complex organic molecules.
  • Biochemical Probes : Investigated for potential use as probes in studying thiol interactions within biological systems.
  • Material Science : Explored for applications in developing advanced materials with specific properties due to its reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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